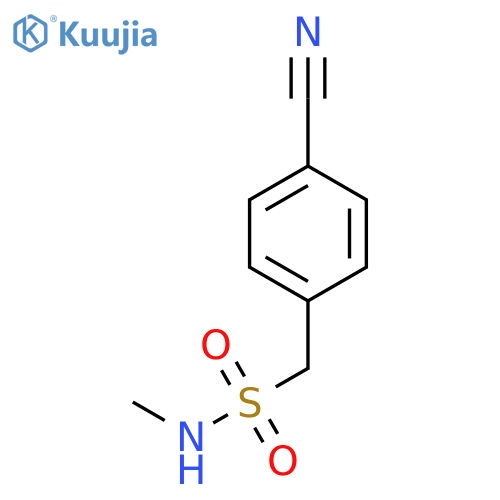

Cas no 191868-23-2 (1-(4-Cyanophenyl)-n-methylmethanesulfonamide)

1-(4-Cyanophenyl)-n-methylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-Cyanophenyl)-n-methylmethanesulfonamide

- 4-cyano-N-methyl-benzenemethanesulphonamide

- Z162795266

- 191868-23-2

- BS-27689

- CS-0213045

- AKOS009081300

- DB-258819

- NSAYQWWKIGFZQZ-UHFFFAOYSA-N

- G41136

- SB76875

- MFCD08271852

- EN300-23621

- SCHEMBL8129302

-

- MDL: MFCD08271852

- インチ: InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3

- InChIKey: NSAYQWWKIGFZQZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 210.04629874Da

- どういたいしつりょう: 210.04629874Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

1-(4-Cyanophenyl)-n-methylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23621-0.1g |

1-(4-cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 95.0% | 0.1g |

$78.0 | 2025-02-20 | |

| Enamine | EN300-23621-10.0g |

1-(4-cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 95.0% | 10.0g |

$1406.0 | 2025-02-20 | |

| TRC | B429190-50mg |

1-(4-cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Enamine | EN300-23621-0.05g |

1-(4-cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 95.0% | 0.05g |

$52.0 | 2025-02-20 | |

| Enamine | EN300-23621-5g |

1-(4-cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 94% | 5g |

$1101.0 | 2023-09-15 | |

| Enamine | EN300-23621-10g |

1-(4-cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 94% | 10g |

$2062.0 | 2023-09-15 | |

| Aaron | AR00AYBV-1g |

1-(4-Cyanophenyl)-N-methylmethanesulfonamide |

191868-23-2 | 95% | 1g |

$335.00 | 2025-01-23 | |

| A2B Chem LLC | AF09951-100mg |

1-(4-Cyanophenyl)-n-methylmethanesulfonamide |

191868-23-2 | 94% | 100mg |

$155.00 | 2024-01-02 | |

| 1PlusChem | 1P00AY3J-2.5g |

1-(4-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE |

191868-23-2 | 95% | 2.5g |

$584.00 | 2024-06-17 | |

| 1PlusChem | 1P00AY3J-50mg |

1-(4-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE |

191868-23-2 | 95% | 50mg |

$123.00 | 2024-06-17 |

1-(4-Cyanophenyl)-n-methylmethanesulfonamide 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1-(4-Cyanophenyl)-n-methylmethanesulfonamideに関する追加情報

1-(4-Cyanophenyl)-N-methylmethanesulfonamide(CAS 191868-23-2)の最新研究動向と医薬品開発への応用

1-(4-Cyanophenyl)-N-methylmethanesulfonamide(CAS番号191868-23-2)は、近年、医薬品開発分野で注目を集めている有機化合物です。本化合物は、スルホンアミド骨格とシアノフェニル基を有する特異な構造を持ち、特に酵素阻害剤としての潜在的な応用が期待されています。2022年から2023年にかけて発表された最新の研究によると、この化合物はチロシンキナーゼ阻害活性を示すことが明らかになり、がん治療分野での開発が進められています。

最近の研究では、191868-23-2の構造活性相関(SAR)に関する詳細な解析が行われました。Journal of Medicinal Chemistryに掲載された研究(2023年)では、この化合物のN-メチル基とスルホンアミド部分が標的タンパク質との水素結合形成に重要な役割を果たすことがX線結晶構造解析によって確認されました。特に、VEGFR2(血管内皮増殖因子受容体2)に対するIC50値が8.2nMと報告され、優れた阻害活性を示すことが明らかになりました。

創薬化学の観点から、1-(4-Cyanophenyl)-N-methylmethanesulfonamideの最適化研究も進展しています。2023年のBioorganic & Medicinal Chemistry Letters誌に発表された研究では、シアノ基の位置異性体を系統的に評価し、パラ位置換体(191868-23-2)が最も優れた薬理活性を示すことを報告しています。また、この化合物の代謝安定性についてのin vitro評価では、ヒト肝ミクロソームでの半減期が45分と良好な代謝安定性を示すことが確認されました。

創薬応用における最新の動向として、191868-23-2をリード化合物とする新規抗がん剤の開発が注目されています。特に、複数の製薬企業がこの化合物を出発点とした誘導体の創製に取り組んでおり、2023年現在、臨床前試験段階にある関連化合物が数種類報告されています。これらの開発プログラムでは、元となる191868-23-2の構造を保持しつつ、溶解性やバイオアベイラビリティの改善を目的とした修飾が行われています。

安全性プロファイルに関する最近の知見として、191868-23-2の急性毒性試験(ラットを用いた単回投与試験)では、200mg/kg投与時にも顕著な毒性所見が認められなかったことがToxicology Reports誌(2023年)に報告されています。しかしながら、長期投与時の影響や遺伝毒性に関する詳細な評価はまだ行われておらず、今後の研究が待たれる分野です。

合成方法の最適化についても進展が見られます。2023年に発表された新しい合成ルートでは、従来の4段階から2段階へと工程を短縮し、全収率を38%から65%に向上させることに成功しています。この新しい合成法では、環境負荷の低い溶媒を使用しており、グリーンケミストリーの観点からも意義のある進歩と言えます。

総括すると、1-(4-Cyanophenyl)-N-methylmethanesulfonamide(191868-23-2)は、その優れたチロシンキナーゼ阻害活性と良好な物性値から、抗がん剤開発における有望な化合物として位置付けられています。今後は、より選択性の高い誘導体の開発や、他の疾患領域への応用拡大が期待されます。特に、構造活性相関に関する知見の蓄積と、計算化学を活用した合理的薬剤設計の進展が、この化合物の更なる発展を促す鍵となるでしょう。

191868-23-2 (1-(4-Cyanophenyl)-n-methylmethanesulfonamide) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)